1,4-Benzenediamine, 2,3,5,6-tetrafluoro-

Description

The exact mass of the compound 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114704. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

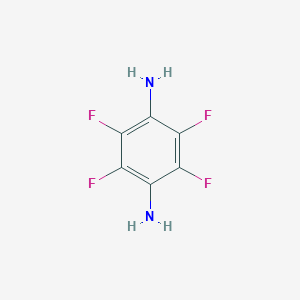

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrafluorobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFYRXJKYAVFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061611 | |

| Record name | 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-64-7 | |

| Record name | 2,3,5,6-Tetrafluoro-1,4-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diaminotetrafluorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrafluorobenzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzenediamine, 2,3,5,6-tetrafluoro-, also known as 2,3,5,6-tetrafluoro-1,4-phenylenediamine, is a fluorinated aromatic diamine that serves as a critical building block in the synthesis of advanced materials and complex organic molecules. The strategic incorporation of fluorine atoms onto the phenylenediamine scaffold imparts unique properties, including enhanced thermal stability, modified electronic characteristics, and improved metabolic resistance in drug candidates.[1] These attributes make it a valuable compound in the fields of polymer chemistry, materials science, and medicinal chemistry. This guide provides a comprehensive overview of the characterization, synthesis, and applications of this versatile molecule.

Physicochemical Properties

The fundamental physicochemical properties of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₄F₄N₂ | [2] |

| Molecular Weight | 180.11 g/mol | [2] |

| CAS Number | 1198-64-7 | [2] |

| Appearance | White to gray to brown powder/crystal | [3] |

| Melting Point | 143.0 to 147.0 °C | [3] |

| Purity | >98.0% (GC) | [3] |

| Isomeric SMILES | C1(=C(C(=C(C(=C1F)F)N)F)F)N | [2] |

Synthesis

A common synthetic route to 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- involves the nucleophilic aromatic substitution of hexafluorobenzene with an amine source. The following workflow illustrates a generalized synthetic pathway.

References

An In-depth Technical Guide to the Molecular Structure of 2,3,5,6-tetrafluoro-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and properties of 2,3,5,6-tetrafluoro-p-phenylenediamine. The information is compiled from various sources to assist researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Physical Properties

2,3,5,6-tetrafluoro-p-phenylenediamine, also known as 1,4-diamino-2,3,5,6-tetrafluorobenzene, is a fluorinated aromatic diamine. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₆H₄F₄N₂ |

| Molecular Weight | 180.11 g/mol |

| CAS Number | 1198-64-7 |

| Appearance | White to gray to brown powder or crystals |

| Melting Point | 143.0 to 147.0 °C |

| Solubility | Soluble in Methanol[1] |

Molecular Structure

The molecular structure of 2,3,5,6-tetrafluoro-p-phenylenediamine consists of a central benzene ring substituted with four fluorine atoms at the 2, 3, 5, and 6 positions, and two amino groups at the 1 and 4 (para) positions.

Due to the presence of the highly electronegative fluorine atoms, the electron density of the benzene ring is significantly reduced. This electronic effect influences the reactivity and physicochemical properties of the amino groups.

Spectroscopic Data

Detailed experimental spectroscopic data for 2,3,5,6-tetrafluoro-p-phenylenediamine is not widely available in the public domain. However, based on the known structure, the following spectral characteristics can be anticipated.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the four equivalent protons of the two amino groups. The chemical shift of this peak would be influenced by the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display two signals for the aromatic carbons due to the molecule's symmetry: one for the carbons bonded to the amino groups and another for the carbons bonded to the fluorine atoms.

-

¹⁹F NMR: The fluorine-19 NMR spectrum is anticipated to exhibit a single resonance for the four equivalent fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to:

-

N-H stretching vibrations of the primary amine groups, typically in the region of 3300-3500 cm⁻¹.

-

C-N stretching vibrations.

-

C-F stretching vibrations, which are typically strong and found in the fingerprint region.

-

Aromatic C=C stretching vibrations.

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M⁺) at m/z 180. The fragmentation pattern would likely involve the loss of amino groups and fluorine atoms, providing further structural information.

Experimental Protocols

A detailed, publicly available experimental protocol for the synthesis of 2,3,5,6-tetrafluoro-p-phenylenediamine is not readily found in the searched literature. However, a general approach for the synthesis of related fluorinated amines involves the nucleophilic aromatic substitution of a highly fluorinated benzene precursor, such as hexafluorobenzene, with an appropriate nitrogen nucleophile.

A plausible synthetic pathway is illustrated below.

This reaction would likely require specific conditions, such as elevated temperature and pressure, and the choice of solvent would be critical to the success of the synthesis.

Applications in Research and Development

2,3,5,6-tetrafluoro-p-phenylenediamine serves as a valuable building block in several areas of chemical research and development:

-

Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers, such as polyimides and other aromatic polymers. The fluorine content enhances the thermal stability, chemical resistance, and desirable electronic properties of the resulting materials.

-

Organic Electronics: The electron-withdrawing nature of the fluorinated ring makes this compound and its derivatives of interest in the design of materials for organic electronic devices.

-

Drug Discovery: As a scaffold in medicinal chemistry, the tetrafluorinated phenylenediamine core can be incorporated into novel drug candidates to modulate properties such as metabolic stability, binding affinity, and bioavailability.

This guide provides a foundational understanding of the molecular structure and characteristics of 2,3,5,6-tetrafluoro-p-phenylenediamine. Further experimental investigation is required to fully elucidate its detailed structural parameters and reactivity.

References

Spectroscopic Profile of 1,4-Diamino-2,3,5,6-tetrafluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,4-diamino-2,3,5,6-tetrafluorobenzene. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted data based on established principles of spectroscopy for analogous fluorinated and aminated aromatic compounds. Detailed experimental protocols for obtaining such data are also provided, alongside a plausible synthetic workflow.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic techniques for 1,4-diamino-2,3,5,6-tetrafluorobenzene.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Notes |

| ¹H | DMSO-d₆ | ~4.5 - 5.5 | Broad singlet | - | The chemical shift is influenced by solvent and concentration. The broadness is due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange. |

| ¹³C | DMSO-d₆ | ~135 - 145 | Multiplet | ¹JCF ≈ 240-260 Hz, ²JCCF ≈ 20-30 Hz | The carbon attached to fluorine will show a large coupling constant. The carbon attached to the amino group will also be a multiplet due to coupling with neighboring fluorine atoms. |

| ¹⁹F | DMSO-d₆ | ~ -140 to -160 | Singlet or narrow multiplet | - | A single signal is expected due to the chemical equivalence of the four fluorine atoms. |

| ¹⁵N | DMSO-d₆ | ~ -300 to -320 | Singlet (if ¹H decoupled) | - | The chemical shift is relative to liquid ammonia. |

Table 2: Predicted Infrared (IR) and Raman Spectroscopy Data

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| IR | 3450 - 3300 | Medium-Strong | N-H asymmetric and symmetric stretching (two bands expected for primary amine) |

| IR | 1650 - 1580 | Medium | N-H scissoring (bending) |

| IR | 1500 - 1400 | Strong | Aromatic C=C stretching |

| IR | 1300 - 1000 | Strong | C-F stretching |

| IR | 900 - 650 | Strong, Broad | N-H wagging |

| Raman | 3450 - 3300 | Weak | N-H stretching |

| Raman | 1600 - 1550 | Strong | Aromatic ring stretching |

| Raman | 1300 - 1000 | Medium | C-F stretching |

Table 3: Predicted UV-Vis Spectroscopic Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| Ethanol | ~240 and ~300 | ~10,000 and ~2,000 | π → π* transitions of the aromatic system, influenced by the amino groups. |

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | m/z | Relative Intensity (%) | Assignment |

| Electron Ionization (EI) | 180 | 100 | [M]⁺ (Molecular Ion) |

| EI | 161 | Moderate | [M - F]⁺ |

| EI | 152 | Low | [M - N₂H₂]⁺ |

| EI | 133 | Low | [M - F - N₂H₂]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1,4-diamino-2,3,5,6-tetrafluorobenzene in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer with a magnetic field strength of at least 400 MHz for ¹H NMR.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a spectral width appropriate for aromatic and amine protons.

-

¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Use a fluorine-observe probe or a broadband probe tuned to the ¹⁹F frequency. A common reference standard is CFCl₃ (δ = 0 ppm).

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid-state analysis, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

Raman Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample on a microscope slide or in a capillary tube.

-

Instrumentation: Use a Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm or 785 nm).

-

Data Acquisition: Focus the laser beam onto the sample. Collect the scattered light through a filter to remove the Rayleigh scattering and disperse it onto a CCD detector. The acquisition time will depend on the sample's Raman scattering cross-section and the laser power.

-

Data Processing: Calibrate the spectrum using a known standard (e.g., silicon).

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) of known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-800 nm. Use a matched cuvette containing the pure solvent as a reference.

-

Data Processing: The instrument software will plot absorbance versus wavelength. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for 1,4-diamino-2,3,5,6-tetrafluorobenzene, starting from the readily available hexafluorobenzene. This pathway involves a nucleophilic aromatic substitution reaction.

Caption: Plausible synthesis of 1,4-diamino-2,3,5,6-tetrafluorobenzene.

physical and chemical properties of tetrafluoro-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of tetrafluoro-p-phenylenediamine. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and established experimental protocols.

Core Physical and Chemical Properties

2,3,5,6-Tetrafluoro-1,4-phenylenediamine is a fluorinated aromatic diamine with the chemical formula C₆H₄F₄N₂. The incorporation of fluorine atoms onto the phenylenediamine backbone imparts unique properties, making it a valuable building block in materials science and medicinal chemistry.[1]

Table 1: Physical and Chemical Properties of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine

| Property | Value | Source(s) |

| CAS Number | 1198-64-7 | [2][3] |

| Molecular Formula | C₆H₄F₄N₂ | [3][4] |

| Molecular Weight | 180.11 g/mol | [3][4] |

| Appearance | White to gray to brown powder/crystal | [2] |

| Melting Point | 143.0 to 147.0 °C | [2] |

| Boiling Point (Predicted) | 213.1 ± 35.0 °C | |

| Density (Predicted) | 1.624 ± 0.06 g/cm³ | |

| Solubility | Soluble in methanol | |

| Storage | Store under inert gas, protected from light, in a cool and dark place (<15°C) | [3] |

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra for 2,3,5,6-tetrafluoro-1,4-phenylenediamine, the following information is based on the analysis of analogous compounds and general principles of spectroscopy.

¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the amino (-NH₂) protons. The chemical shift of these protons in aromatic amines can be influenced by the solvent and concentration.[5]

¹³C NMR: The carbon NMR spectrum will be influenced by the strong coupling between carbon and fluorine atoms. Due to the symmetry of the molecule, two signals are expected for the aromatic carbons. One signal will correspond to the carbons bonded to the amino groups, and the other to the carbons bonded to the fluorine atoms. The carbon atoms attached to fluorine will exhibit large C-F coupling constants.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, as all four fluorine atoms are chemically equivalent due to the molecule's symmetry.

IR Spectroscopy: The infrared spectrum of an aromatic primary amine typically displays two N-H stretching bands in the region of 3300-3500 cm⁻¹. Other characteristic absorptions include C-N stretching and N-H bending vibrations.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of amino groups and fluorine atoms.

Experimental Protocols

Proposed Synthesis from 1,2,4,5-Tetrafluorobenzene:

A potential synthetic pathway involves the nitration of 1,2,4,5-tetrafluorobenzene followed by reduction of the resulting dinitro compound.

-

Step 1: Dinitration of 1,2,4,5-Tetrafluorobenzene. This step would involve reacting 1,2,4,5-tetrafluorobenzene with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce two nitro groups onto the aromatic ring, yielding 1,4-dinitro-2,3,5,6-tetrafluorobenzene.

-

Step 2: Reduction of 1,4-Dinitro-2,3,5,6-tetrafluorobenzene. The dinitro compound can then be reduced to the corresponding diamine. A common method for this transformation is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

Experimental Workflow for Proposed Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. 2,3,5,6-Tetrafluoro-1,4-phenylenediamine | 1198-64-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. cenmed.com [cenmed.com]

- 5. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

CAS 1198-64-7 chemical properties

An In-depth Technical Guide to CAS 1198-64-7: 2,3,5,6-Tetrafluoro-1,4-phenylenediamine

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and primary applications of the compound associated with CAS number 1198-64-7. While some databases may show ambiguity, this CAS number predominantly refers to 2,3,5,6-Tetrafluoro-1,4-phenylenediamine , a key fluorinated monomer. This document is intended for researchers, scientists, and professionals in drug development and material science. It details the compound's characteristics, presents quantitative data in structured tables, describes relevant experimental methodologies, and illustrates a key synthetic application through a detailed workflow diagram.

Compound Identification and Overview

The CAS (Chemical Abstracts Service) registry number 1198-64-7 is primarily assigned to 2,3,5,6-Tetrafluoro-1,4-phenylenediamine .[1] It is a fluorinated aromatic diamine with a molecular formula of C₆H₄F₄N₂.[2] This compound and its isomers, such as 2,4,5,6-Tetrafluoro-1,3-phenylenediamine, are of significant interest in material science. The presence of four electron-withdrawing fluorine atoms on the benzene ring imparts unique properties, including high thermal stability and chemical resistance, to the polymers derived from it.[2]

Its primary application is as a monomer for the synthesis of high-performance fluorinated polyimides, which are used in electronics, aerospace, and other demanding fields.[3][4] It also serves as a building block or linker for Covalent Organic Frameworks (COFs).[1] Due to its nature as a synthetic intermediate, there is limited to no data available on its biological signaling pathways; its study is focused on chemical synthesis and material properties.

Physicochemical Properties

The physical and chemical properties of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine are summarized in the tables below. Data is aggregated from various chemical suppliers and databases.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄F₄N₂ | [1][2][5] |

| Molecular Weight | 180.10 g/mol | [1][6][7] |

| Appearance | White to Gray to Brown powder/crystal | |

| Melting Point | 143 - 147 °C | |

| Boiling Point | 213.1 ± 35.0 °C (Predicted) | [2][5] |

| Density | 1.624 ± 0.06 g/cm³ (Predicted) | [1][2][5] |

| Flash Point | 90.5 ± 16.6 °C | [1][2] |

| Vapor Pressure | 0.167 mmHg at 25°C | [1][2][5] |

| Refractive Index | 1.538 - 1.539 | [1][2][5] |

| Solubility | Soluble in Methanol | [2] |

Table 2: Computational and Spectroscopic Data

| Property | Value / Identifier | Source(s) |

| XLogP3 | 1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Topological Polar Surface Area | 52 Ų | [1] |

| InChI Key | FVFYRXJKYAVFSB-UHFFFAOYSA-N | [7] |

| SDBS Number | 18206 |

Experimental Protocols

Detailed experimental methodologies are crucial for the application and analysis of chemical compounds. Below are protocols relevant to the synthesis and use of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine.

General Synthesis of Fluorinated Phenylenediamines

The synthesis of tetrafluorophenylenediamines often involves the amination of a polyfluorinated benzene precursor. A representative method is the reaction of hexafluorobenzene with aqueous ammonia under high pressure and temperature in an autoclave. This process involves nucleophilic aromatic substitution where fluorine atoms are displaced by amino groups.

Methodology:

-

Reactant Charging: Hexafluorobenzene is charged into a steel autoclave.

-

Ammonia Addition: An aqueous solution of ammonia is added to the autoclave. The concentration and molar excess of ammonia are critical parameters.

-

Reaction Conditions: The sealed autoclave is heated to a specific temperature (e.g., 180-220 °C) for several hours (e.g., 6-10 hours). The pressure inside the vessel will rise significantly.

-

Cooling and Depressurization: After the reaction period, the autoclave is cooled to room temperature, and the excess ammonia pressure is carefully vented.

-

Product Isolation: The reaction mixture is transferred from the autoclave. The solid product is isolated by filtration.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by sublimation, to yield the pure tetrafluorophenylenediamine.

Polyimide Synthesis via Polycondensation

A primary application of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine is its use as a diamine monomer in the synthesis of fluorinated polyimides. The following is a two-step protocol for forming a poly(amic acid) precursor, followed by thermal imidization to yield the final polyimide film.[2]

Step 1: Poly(amic acid) Synthesis

-

Monomer Dissolution: A stoichiometric amount of the diamine (2,3,5,6-Tetrafluoro-1,4-phenylenediamine) is dissolved in a dry, polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), in a flask under an inert atmosphere (e.g., nitrogen).

-

Dianhydride Addition: An equimolar amount of a dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), is added to the stirred solution in portions.

-

Polymerization: The reaction mixture is stirred at room temperature for 24 hours.[2] The viscosity of the solution will increase significantly as the poly(amic acid) polymer forms.

Step 2: Thermal Imidization

-

Film Casting: The viscous poly(amic acid) solution is filtered and then cast onto a substrate, such as a glass plate or silicon wafer, to a uniform thickness.

-

Solvent Removal: The cast film is placed in a vacuum oven and subjected to a staged heating program to gradually remove the solvent and induce cyclodehydration (imidization). A typical heating cycle is:

-

70 °C for 12 hours

-

100 °C for 2 hours

-

150 °C for 2 hours

-

200 °C for 2 hours

-

250 °C for 2 hours

-

Finally, 300 °C for 1 hour[2]

-

-

Film Recovery: After cooling to room temperature, the resulting transparent, flexible polyimide film is carefully removed from the substrate.

Purity Analysis by Gas Chromatography (GC)

The purity of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine is often assessed using Gas Chromatography (GC), as indicated by suppliers.

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or acetone).

-

Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or HP-5) and a Flame Ionization Detector (FID) is used.

-

GC Conditions:

-

Injector Temperature: Typically set around 250 °C.

-

Oven Program: A temperature gradient is programmed to ensure separation, for example, starting at 100 °C, holding for 2 minutes, then ramping up to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium or nitrogen is used as the carrier gas at a constant flow rate.

-

Detector Temperature: Typically set around 300 °C.

-

-

Data Analysis: The resulting chromatogram is analyzed. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of a fluorinated polyimide, a principal application of CAS 1198-64-7.

Caption: Workflow for two-step polyimide synthesis.

Applications

The unique structure of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine makes it a valuable component in advanced materials.

-

High-Performance Polymers: It is a critical building block for fluorinated polyimides. These polymers exhibit exceptional thermal stability, low dielectric constants, high optical transparency, and excellent chemical resistance, making them suitable for microelectronics, flexible displays, and aerospace applications.[2][3][4]

-

Covalent Organic Frameworks (COFs): As a rigid and functionalized linker, it can be used in the synthesis of COFs.[1] These crystalline porous polymers have potential applications in gas storage, separation, and catalysis.

Safety and Handling

Based on available Safety Data Sheets (SDS), 2,3,5,6-Tetrafluoro-1,4-phenylenediamine is classified with the following hazards.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) and handling in a well-ventilated area or fume hood, are required. The material may be sensitive to light and air, and storage under an inert atmosphere is recommended.

References

- 1. 2,3,5,6-Tetrafluoro-1,4-phenylenediamine | 1198-64-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 2. cpsm.kpi.ua [cpsm.kpi.ua]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide on the Thermal Stability of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Benzenediamine, 2,3,5,6-tetrafluoro- (CAS No. 1198-64-7), also known as 2,3,5,6-tetrafluoro-1,4-phenylenediamine, is a fluorinated aromatic diamine. The incorporation of fluorine atoms into the benzene ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of high-performance polymers and potentially in the development of novel pharmaceuticals.[1] The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the high thermal and chemical robustness of fluorinated compounds.[2][3]

This technical guide provides a comprehensive overview of the thermal stability of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-. Due to the limited availability of public data on the standalone thermal analysis of this monomer, this guide infers its stability from its primary application in the synthesis of thermally stable fluorinated polyimides and provides standardized experimental protocols for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1198-64-7 | [4] |

| Molecular Formula | C₆H₄F₄N₂ | [4] |

| Molecular Weight | 180.11 g/mol | [4] |

| Appearance | White to gray to brown powder/crystal | [4] |

| Melting Point | 143.0 to 147.0 °C | [4] |

| Purity | >98.0% (GC) | [4] |

Inferred Thermal Stability

The synthesis of these polyimides often involves a one-step high-temperature solution polycondensation in a solvent like m-cresol, with reaction temperatures that can reach up to 200°C, followed by thermal imidization at temperatures ranging from 100°C to 380°C.[5][6] The diamine must remain thermally stable throughout this process to ensure the formation of high molecular weight polymers. The resulting fluorinated polyimides exhibit exceptional thermal stability, with 5% weight loss temperatures (Td5%) often exceeding 500°C.[5][6] This indicates that the monomer itself possesses a high degree of thermal stability, likely with a decomposition temperature significantly above the polymerization temperatures used.

Experimental Protocols for Thermal Analysis

To quantitatively determine the thermal stability of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro-, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[8] The following sections detail standardized protocols for these analyses.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

4.1.1 TGA Experimental Protocol

| Parameter | Recommended Setting | Purpose |

| Instrument | TA Instruments TGA Q50 or similar | Measures mass loss with high precision. |

| Sample Preparation | 5-10 mg of finely ground powder | Ensures uniform heat distribution. |

| Crucible | Platinum or alumina pan | Inert at high temperatures. |

| Atmosphere | Nitrogen (inert) or Air (oxidative) | To study thermal and thermo-oxidative stability, respectively. |

| Gas Flow Rate | 50-100 mL/min | To purge decomposition products and maintain a consistent atmosphere. |

| Heating Rate | 10 °C/min or 20 °C/min | A common rate for standard analysis.[6][7] |

| Temperature Range | 30 °C to 800 °C | To cover the full range of potential decomposition.[7] |

4.1.2 TGA Data Analysis

The key parameters obtained from a TGA curve are:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

-

Temperature of 5% and 10% Mass Loss (Td5, Td10): Standard metrics for comparing thermal stability.[7]

-

Residual Mass (%): The mass remaining at the end of the experiment, which can indicate the formation of char.

The experimental workflow for TGA is illustrated in the following diagram:

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

4.2.1 DSC Experimental Protocol

| Parameter | Recommended Setting | Purpose |

| Instrument | TA Instruments DSC Q10 or similar | Measures heat flow with high sensitivity. |

| Sample Preparation | 2-5 mg of finely ground powder | Ensures good thermal contact with the pan. |

| Crucible | Hermetically sealed aluminum pan | Prevents loss of sample due to sublimation. |

| Atmosphere | Nitrogen | Provides an inert environment. |

| Gas Flow Rate | 50 mL/min | Maintains a stable atmosphere. |

| Heating Rate | 10 °C/min | A standard rate for observing thermal transitions.[7] |

| Temperature Program | Heat from 30 °C to a temperature above the melting point, cool, and reheat. | The first heating scan reveals the melting behavior, and the second scan can show the glass transition if the material is amorphous after cooling.[5] |

4.2.2 DSC Data Analysis

The key parameters obtained from a DSC thermogram are:

-

Melting Temperature (Tm): The peak of the endothermic event corresponding to melting.

-

Enthalpy of Fusion (ΔHf): The area under the melting peak, representing the energy required for melting.

-

Crystallization Temperature (Tc): The peak of the exothermic event during cooling.

-

Glass Transition Temperature (Tg): A step change in the baseline, observed for amorphous materials.

The logical relationship for DSC data interpretation is shown below:

Potential Thermal Decomposition Pathway

While the exact decomposition products of 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- have not been reported, the decomposition of fluorinated aromatic compounds at high temperatures can be complex. Potential pathways may involve the cleavage of C-N and C-F bonds, leading to the formation of various smaller fluorinated and non-fluorinated aromatic and aliphatic fragments. The presence of nitrogen could also lead to the formation of nitrogen oxides if the decomposition occurs in an oxidative atmosphere.

Conclusion

1,4-Benzenediamine, 2,3,5,6-tetrafluoro- is a thermally robust molecule, a characteristic that is essential for its primary application as a monomer in the synthesis of high-performance fluorinated polyimides. While specific quantitative data on its thermal decomposition is scarce in the public domain, standardized TGA and DSC protocols can be readily applied to determine its precise thermal stability profile. The information and methodologies presented in this guide provide a solid foundation for researchers and scientists working with this compound, enabling them to handle it safely and effectively in high-temperature applications.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,3,5,6-Tetrafluoro-1,4-benzenedimethanol | 92339-07-6 | Benchchem [benchchem.com]

- 4. 2,3,5,6-Tetrafluoro-1,4-phenylenediamine | 1198-64-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology | MDPI [mdpi.com]

- 8. Thermal Behavior of Polymeric and Other Advanced Materials - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure Analysis of Fluorinated Phenylenediamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into the phenylenediamine scaffold significantly influences molecular conformation, intermolecular interactions, and solid-state packing, thereby impacting the material and biological properties of the resulting compounds. A profound understanding of the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for establishing structure-property relationships. This guide provides an in-depth overview of the crystal structure analysis of fluorinated phenylenediamines, presenting a compilation of crystallographic data, detailed experimental protocols for synthesis and analysis, and visual representations of the experimental workflow.

Introduction

Fluorinated phenylenediamines are a class of aromatic compounds that have garnered considerable interest in medicinal chemistry and materials science. The introduction of fluorine, a highly electronegative atom, can induce significant changes in the electronic properties, lipophilicity, metabolic stability, and binding affinity of molecules. In the solid state, these modifications manifest in altered crystal packing, driven by a complex interplay of non-covalent interactions, including conventional hydrogen bonds, and weaker interactions involving fluorine such as C-H···F, F···F, and C-F···π interactions. This guide delves into the crystallographic analysis of this important class of molecules.

Synthesis of Fluorinated Phenylenediamines

The synthesis of fluorinated phenylenediamines can be achieved through various synthetic routes. A common strategy involves the nucleophilic aromatic substitution of fluorine atoms on a polyfluorinated benzene ring with an appropriate amine source, or the reduction of a corresponding dinitro compound.

A general workflow for the synthesis of a fluorinated phenylenediamine is depicted below:

Caption: General workflow for the synthesis of fluorinated phenylenediamines.

Experimental Protocols

General Synthesis of a Fluorinated Phenylenediamine

This protocol describes a representative synthesis of a fluorinated phenylenediamine via nucleophilic aromatic substitution.

-

Reaction Setup: To a solution of a polyfluorinated benzene derivative (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMSO, DMF), add the amine source (e.g., ammonia, or a protected amine) (2.0-3.0 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq.).

-

Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 hours) under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the purified compound by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.

-

Crystallization: Dissolve the purified fluorinated phenylenediamine in a minimal amount of a suitable solvent. Employ a crystallization technique such as slow evaporation, vapor diffusion, or layering with an anti-solvent to grow single crystals.

-

Crystal Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a cryoloop.

-

Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. Determine the unit cell and collect diffraction data at a specific temperature (often 100 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: Process the collected data (integration and scaling). Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the diffraction data using full-matrix least-squares on F². Locate and refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model.

The logical workflow for crystal structure determination is as follows:

Caption: Workflow for single-crystal X-ray structure determination.

Crystallographic Data

The following tables summarize key crystallographic data for a selection of fluorinated phenylenediamine derivatives and related structures.

Table 1: Crystal Data and Structure Refinement Details

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| 2,4-diaminotrifluoropyridine | C₅H₄F₃N₃ | Monoclinic | P2₁/c | 8.123(2) | 10.543(3) | 7.891(2) | 90 | 101.45(3) | 90 | 4 |

| Tetrafluoro-p-phenylenediamine | C₆H₄F₄N₂ | Monoclinic | P2₁/n | 3.845(1) | 13.541(3) | 6.134(2) | 90 | 97.45(3) | 90 | 2 |

| 1-(2,6-difluorophenyl)-2-phenylethyl]dimethylazanium chloride[1][2] | C₁₆H₁₈F₂N⁺·Cl⁻ | Monoclinic | P2₁/c | 10.123(4) | 15.678(6) | 9.876(3) | 90 | 105.43(2) | 90 | 4 |

Table 2: Selected Bond Lengths (Å)

| Compound | C-N (amine) | C-F |

| 2,4-diaminotrifluoropyridine | 1.345(3), 1.351(3) | 1.338(2) - 1.347(2) |

| Tetrafluoro-p-phenylenediamine | 1.378(2) | 1.349(2) - 1.352(2) |

| 1-(2,6-difluorophenyl)-2-phenylethyl]dimethylazanium chloride[1][2] | 1.512(3) | 1.378(2) - 1.381(2) |

Table 3: Selected Bond Angles and Torsion Angles (°)

| Compound | C-N-C | F-C-C | Torsion Angle (example) |

| 2,4-diaminotrifluoropyridine | - | 118.5(2) - 121.3(2) | - |

| Tetrafluoro-p-phenylenediamine | - | 119.8(1) - 120.2(1) | - |

| 1-(2,6-difluorophenyl)-2-phenylethyl]dimethylazanium chloride[1][2] | - | 118.9(2) - 121.1(2) | C-C-C-C = 53.4(2) |

Analysis of Intermolecular Interactions

The crystal packing of fluorinated phenylenediamines is governed by a variety of intermolecular interactions. The presence of N-H donors and N and F atoms as potential acceptors leads to the formation of hydrogen bonds.

-

N-H···N and N-H···F Hydrogen Bonds: These are often the dominant interactions dictating the supramolecular assembly.

-

C-H···F Interactions: While generally considered weak, these interactions can play a significant role in the overall crystal packing.[3]

-

π-π Stacking: The aromatic rings of phenylenediamines can engage in π-π stacking interactions, which are influenced by the fluorine substituents.

-

Halogen Bonds: In some cases, F···F interactions can also contribute to the stability of the crystal lattice.

The relationship between these interactions dictates the final crystal structure.

Caption: Key intermolecular interactions influencing crystal packing.

Conclusion

The crystal structure analysis of fluorinated phenylenediamines provides invaluable insights into their molecular geometry and solid-state organization. This technical guide has outlined the essential methodologies for their synthesis and crystallographic characterization, and presented a compilation of structural data. A thorough understanding of the interplay of intermolecular forces, particularly those involving fluorine, is crucial for the rational design of new materials and pharmaceutical compounds with tailored properties. The data and protocols herein serve as a valuable resource for researchers in this dynamic field.

References

An In-depth Technical Guide on the Solubility of 2,3,5,6-tetrafluoro-1,4-benzenediamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,5,6-tetrafluoro-1,4-benzenediamine in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on qualitative solubility information, the theoretical principles governing its solubility, and a general experimental protocol for determining solubility.

Core Concepts: Understanding the Solubility of a Fluorinated Aromatic Diamine

The solubility of 2,3,5,6-tetrafluoro-1,4-benzenediamine is governed by its unique molecular structure, which features a highly fluorinated benzene ring and two primary amine functional groups. The interplay between the electron-withdrawing fluorine atoms and the hydrogen-bonding capabilities of the amine groups dictates its interaction with different organic solvents.

The general principle of "like dissolves like" is a useful starting point. The presence of the polar amine groups suggests potential solubility in polar solvents, while the nonpolar, electron-rich fluorinated ring can interact favorably with less polar or specific types of polar solvents. The high electronegativity of fluorine atoms reduces the polarizability of the molecule, which can lead to lower solubility in nonpolar hydrocarbon solvents.[1]

Qualitative Solubility Data

| Solvent | Qualitative Solubility |

| N,N-Dimethylformamide (DMF) | Very Soluble[2] |

| Methanol | Soluble[2] |

| Glacial Acetic Acid | Sparingly Soluble[2] |

| Chloroform | Very Slightly Soluble[2] |

| Water | Practically Insoluble[2] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, a general gravimetric method can be employed. This method is suitable for determining the solubility of a solid compound in a given organic solvent.

Objective: To determine the saturation solubility of 2,3,5,6-tetrafluoro-1,4-benzenediamine in a specific organic solvent at a controlled temperature.

Materials:

-

2,3,5,6-tetrafluoro-1,4-benzenediamine (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with airtight caps

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,3,5,6-tetrafluoro-1,4-benzenediamine to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any suspended solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered saturated solution.

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of 2,3,5,6-tetrafluoro-1,4-benzenediamine (approximately 143-147°C).

-

Continue heating until a constant mass of the dried solute is achieved. This is confirmed by repeated weighing until the mass no longer changes.

-

Record the final mass of the dish and the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the solute by subtracting the initial mass of the empty dish from the final mass of the dish with the dried solute.

-

Calculate the mass of the solvent by subtracting the mass of the solute from the total mass of the saturated solution withdrawn.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like 2,3,5,6-tetrafluoro-1,4-benzenediamine, from theoretical prediction to experimental determination.

Caption: Logical workflow for solubility assessment of a chemical compound.

Applications in Research and Development

The solubility of 2,3,5,6-tetrafluoro-1,4-benzenediamine is a critical parameter in its application, particularly in polymer chemistry for the synthesis of high-performance polyimides.[3] Understanding its behavior in different organic solvents is essential for controlling polymerization reactions, casting films, and processing the resulting materials. In the context of drug development, fluorinated aromatic amines are important building blocks.[4][5][6][7] Their solubility influences reaction conditions for synthesizing more complex molecules and is a key factor in the developability of any potential drug candidate.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. 1,3-DIAMINO-2,4,5,6-TETRAFLUOROBENZENE | 1198-64-7 [chemicalbook.com]

- 4. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for Tetrafluorophenylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrafluorophenylenediamine, with its electron-withdrawing fluorine substituents and electron-donating amino groups, presents a unique electronic and structural profile. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of such compounds. These calculations provide insights into molecular geometry, electronic structure, vibrational frequencies, and reactivity, which are crucial for applications in materials science and drug development.

Computational Methodologies

The following section details a representative computational protocol for performing quantum chemical calculations on tetrafluorophenylenediamine, synthesized from methodologies applied to similar fluorinated and aminated aromatic compounds.

Geometry Optimization

The initial step in any quantum chemical study is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface).

Protocol:

-

Initial Structure Generation: A 3D model of tetrafluorophenylenediamine is constructed using molecular modeling software.

-

Computational Method: Density Functional Theory (DFT) is a commonly employed method. A popular functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set Selection: A basis set describes the atomic orbitals used in the calculation. The Pople-style basis set, 6-31G**, is a good starting point, offering a balance between accuracy and computational cost. For higher accuracy, larger basis sets like 6-311++G(d,p) can be used.

-

Software: Commercially and academically available software packages such as Gaussian, ORCA, or GAMESS are used to perform the calculations.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure is a true minimum and to predict the molecule's infrared (IR) and Raman spectra.

Protocol:

-

Calculation Type: A frequency analysis is performed at the same level of theory (e.g., B3LYP/6-31G**) as the geometry optimization.

-

Verification of Minimum: The absence of imaginary frequencies confirms that the structure is a true energy minimum. The presence of one imaginary frequency indicates a transition state.

-

Spectral Prediction: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the IR and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data for validation.

Electronic Properties Calculation

Once a stable geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and electronic behavior.

Protocol:

-

Methodology: Single-point energy calculations are performed on the optimized geometry using the desired level of theory.

-

Key Properties:

-

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic stability.[1]

-

Mulliken Population Analysis: This analysis provides an estimation of the partial atomic charges, offering insights into the charge distribution within the molecule.[1]

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[1]

-

Illustrative Quantitative Data

The following tables present representative quantitative data that could be expected from quantum chemical calculations on tetrafluorophenylenediamine, based on values reported for fluoroanilines and substituted phenylenediamines.[1][2][3]

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | ||

| C-N | 1.40 - 1.43 | ||

| C-F | 1.34 - 1.36 | ||

| N-H | 1.01 - 1.02 | ||

| C-C-N | 119 - 121 | ||

| C-C-F | 118 - 120 | ||

| H-N-H | 110 - 115 | ||

| C-C-N-H | 0 or 180 |

Table 2: Calculated Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy | -5.5 to -6.5 eV |

| LUMO Energy | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | 4.5 to 5.5 eV |

| Dipole Moment | 2.0 to 3.0 Debye |

Table 3: Predicted Vibrational Frequencies (Illustrative)

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H Stretch | 3400 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=C Stretch (aromatic) | 1500 - 1600 |

| N-H Bend | 1600 - 1650 |

| C-F Stretch | 1100 - 1300 |

| C-N Stretch | 1250 - 1350 |

Visualizations

The following diagrams illustrate the typical workflow and logical relationships in quantum chemical calculations.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,3,5,6-tetrafluoro-p-phenylenediamine in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of high-performance polymers, specifically polyimides and aramids, utilizing 2,3,5,6-tetrafluoro-p-phenylenediamine (TFPD) as a key monomer. The introduction of fluorine atoms into the polymer backbone via TFPD is a strategic approach to enhance thermal stability, chemical resistance, and dielectric properties, making these materials highly suitable for advanced applications in electronics, aerospace, and biomedical fields.

Introduction to Fluorinated Polymers

Aromatic polyimides and aramids are classes of high-performance polymers renowned for their exceptional thermal, mechanical, and chemical properties.[1][2] The incorporation of fluorine into these polymer structures, for instance by using monomers like TFPD, can further enhance these properties. Fluorination can lead to polymers with lower dielectric constants, reduced water absorption, and improved solubility, which are critical for applications in microelectronics and specialized membrane technologies.[3][4]

Polyimide Synthesis from 2,3,5,6-tetrafluoro-p-phenylenediamine

Polyimides are typically synthesized through a two-step polycondensation reaction between a diamine and a dianhydride, or a one-step high-temperature solution polycondensation.

Two-Step Synthesis via Poly(amic acid) Precursor

This is the most common method for polyimide synthesis. It involves the formation of a soluble poly(amic acid) precursor at room temperature, which is then converted to the final polyimide by thermal or chemical imidization.[5]

-

Monomer Dissolution: In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2,3,5,6-tetrafluoro-p-phenylenediamine (TFPD) in an anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) to achieve a concentration of 15-20% (w/w).[5]

-

Poly(amic acid) Formation: While stirring the TFPD solution under a nitrogen atmosphere at room temperature, gradually add an equimolar amount of pyromellitic dianhydride (PMDA) in small portions. The reaction is exothermic and the viscosity of the solution will increase significantly.

-

Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours to ensure the formation of a high molecular weight poly(amic acid) solution.[5]

-

Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade to a desired thickness.

-

Thermal Imidization: Place the cast film in an oven and subject it to a staged heating program to gradually remove the solvent and induce cyclization to the polyimide. A typical heating schedule is:

-

80°C for 1 hour

-

150°C for 1 hour

-

250°C for 1 hour

-

300°C for 1 hour

-

-

Film Recovery: After cooling to room temperature, the polyimide film can be peeled from the glass substrate.

One-Step High-Temperature Solution Polycondensation

This method directly yields the polyimide in a single step and is suitable for polyimides that are soluble in the reaction solvent at elevated temperatures.

-

Reactant Charging: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of 2,3,5,6-tetrafluoro-p-phenylenediamine (TFPD) and 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA).

-

Solvent and Catalyst Addition: Add a high-boiling polar solvent such as m-cresol and a catalyst like isoquinoline. An azeotropic agent such as toluene can also be added to facilitate the removal of water.

-

Polymerization: Heat the reaction mixture to 180-200°C with continuous stirring under a nitrogen flow. The water formed during the imidization reaction is removed by azeotropic distillation.

-

Polymer Isolation: After 4-6 hours, cool the reaction mixture and precipitate the polyimide by pouring the solution into a non-solvent like methanol.

-

Purification: Filter the precipitated polymer, wash it thoroughly with methanol and water, and then dry it in a vacuum oven at 100°C.

Aramid Synthesis from 2,3,5,6-tetrafluoro-p-phenylenediamine

Aramids, or aromatic polyamides, are synthesized by the low-temperature polycondensation of an aromatic diamine and an aromatic diacid chloride.[6]

Experimental Protocol: Synthesis of Aramid from TFPD and Terephthaloyl Chloride (TPC)

-

Monomer Dissolution: In a dry, three-necked flask under a nitrogen atmosphere, dissolve 2,3,5,6-tetrafluoro-p-phenylenediamine (TFPD) in an anhydrous amide-type solvent (e.g., NMP or DMAc) containing a small amount of an acid scavenger such as pyridine or calcium chloride.[6][7]

-

Reaction Cooldown: Cool the solution to 0°C using an ice bath.

-

Diacid Chloride Addition: Slowly add an equimolar amount of terephthaloyl chloride (TPC) to the stirred solution. A rapid increase in viscosity is typically observed.

-

Polymerization: Continue the reaction at 0°C for 1-2 hours, and then allow it to warm to room temperature while stirring for another 2-3 hours.

-

Polymer Precipitation: Precipitate the aramid by pouring the viscous solution into a large volume of water.

-

Washing and Drying: Collect the fibrous polymer by filtration, wash it extensively with water and then with methanol to remove any unreacted monomers and salts. Dry the polymer in a vacuum oven at 80-100°C.[8]

Data Presentation

The following tables summarize typical properties of fluorinated polyimides. While specific data for TFPD-based polymers is not extensively published, these values for other fluorinated polyimides provide a reasonable expectation of performance.

Table 1: Thermal Properties of Fluorinated Polyimides

| Polymer System (Diamine/Dianhydride) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) |

| Fluorinated Diamine with Bulky Side Group / Various Dianhydrides | 266 - 307 | 521 - 571[3] |

| 6FDA / Triptycene-based Diamine | 280 - 300 | > 500[9] |

| PMDA / Short-chain Aliphatic Diamines | Not Observed | > 250[10] |

| BTDA / Diaminodiphenyl Ether | 276 | Not Specified[11] |

| BPDA / Diaminodiphenyl Ether | 290 | Not Specified[11] |

| PMDA / Diaminodiphenyl Ether | 302 | Not Specified[11] |

Table 2: Mechanical Properties of Fluorinated Polyimide Films

| Polymer System (Diamine/Dianhydride) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |

| Fluorinated Diamine with Bulky Side Group / Various Dianhydrides | 70.8 - 103.3 | 9.1 - 10.8 | 1.3 - 2.2[3] |

| BTDA / Diaminodiphenyl Ether | 114.19 | 3.58 | 3.23[6] |

| BPDA / Diaminodiphenyl Ether | Not Specified | 3.8 | Not Specified[6] |

| PMDA / Diaminodiphenyl Ether | Not Specified | 2.82 | 3.42[6] |

Table 3: Dielectric Properties of Fluorinated Polyimides

| Polymer System (Diamine/Dianhydride) | Dielectric Constant (at 1 MHz) |

| Fluorinated Diamine with Bulky Side Group / 6FDA | 2.66[3] |

| HFA-Substituted Diamine / 6FDA | 2.60 (after thermal treatment)[12] |

| PMDA / Short-chain Aliphatic Diamines | 3.96 - 6.57[10] |

| General Aromatic Polyimides | ~3.5[13] |

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of polyimides and aramids.

Caption: Workflow for the two-step synthesis of polyimide.

Caption: Workflow for the one-step synthesis of polyimide.

Caption: Workflow for the synthesis of aramid polymer.

References

- 1. researchgate.net [researchgate.net]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Production process of aramid fiber [tchaintech.com]

- 8. Kevlar-like Aramid Polymers from Mixed PET Waste - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of triptycene-based polyimides with tunable high fractional free volume for gas separation membranes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 10. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 11. daneshyari.com [daneshyari.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Superheat-Resistant Polyimides with Enhanced Dielectric Constant by Introduction of Cu(ΙΙ)-Coordination - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,4-Benzenediamine, 2,3,5,6-tetrafluoro- (TFMB) as a Monomer for High-Performance Polyimides

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,4-Benzenediamine, 2,3,5,6-tetrafluoro- (TFMB), also known as 2,3,5,6-tetrafluoro-1,4-phenylenediamine, is a fluorinated diamine monomer crucial for the synthesis of high-performance polyimides. The incorporation of the tetrafluorophenylene unit into the polyimide backbone imparts a unique combination of desirable properties, including exceptional thermal stability, low dielectric constants, reduced water absorption, and enhanced optical transparency.[1][2][3] These characteristics make TFMB-based polyimides highly suitable for advanced applications in microelectronics, aerospace, and potentially in specialized biomedical applications where chemical inertness and stability are paramount.[4][5]

The strong electronegativity and bulky nature of the fluorine atoms in TFMB disrupt intermolecular charge transfer complexes, which are responsible for the characteristic color of traditional aromatic polyimides, leading to more colorless films.[3][6] Furthermore, the high bond energy of C-F bonds contributes to the outstanding thermal and oxidative stability of the resulting polymers.[1] This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyimides derived from TFMB.

Key Properties of TFMB-Based Polyimides

The introduction of TFMB into a polyimide structure significantly enhances several key performance metrics. The fluorinated groups decrease molecular polarization and increase the spacing between polymer chains, which in turn lowers the dielectric constant and water uptake.[1] The rigidity of the TFMB unit also contributes to high glass transition temperatures (Tg) and excellent dimensional stability.[7]

Table 1: Physical and Chemical Properties of TFMB Monomer

| Property | Value | Reference |

| Chemical Formula | C₆H₄F₄N₂ | [8] |

| Molecular Weight | 180.10 g/mol | [8] |

| Appearance | White to gray powder/crystal | |

| Melting Point | 143-147 °C | |

| CAS Number | 1198-64-7 |

Applications

The unique properties of TFMB-based polyimides make them suitable for a range of demanding applications:

-

Advanced Electronics: Their low dielectric constant and loss are ideal for high-frequency applications, such as 5G technology, flexible circuits, and interlayer dielectrics in integrated circuits.[1][9]

-

Optical Materials: High optical transparency and colorlessness make them suitable for flexible display substrates and other optoelectronic devices.[6][10]

-

Aerospace: Exceptional thermal stability and resistance to radiation and corrosive environments are beneficial for aerospace components.[1]

-

Biomedical and Drug Development: While less conventional, the chemical inertness, low water absorption, and high thermal stability (allowing for sterilization) of fluorinated polyimides present opportunities for use in implantable devices, drug delivery systems, and as protective, biocompatible coatings.[1][4] The anti-fouling properties conferred by fluorine can also be advantageous.[1]

Experimental Protocols

Protocol 1: Two-Step Synthesis of a TFMB-Based Polyimide (e.g., 6FDA-TFMB)

This protocol describes the common two-step polycondensation method, which involves the formation of a soluble poly(amic acid) (PAA) precursor, followed by thermal imidization to form the final polyimide film.[11][12]

Materials:

-

1,4-Benzenediamine, 2,3,5,6-tetrafluoro- (TFMB)

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

-

N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous

-

Acetic anhydride (for chemical imidization, optional)

-

Pyridine (for chemical imidization, optional)

-

Argon or Nitrogen gas

-

Glass reaction vessel with mechanical stirrer and gas inlet/outlet

Procedure:

Step 1: Poly(amic acid) Synthesis

-

Dry all glassware thoroughly in an oven before use.

-

In a four-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of TFMB in anhydrous DMAc under a nitrogen atmosphere. Stir until the diamine is completely dissolved.

-

Gradually add an equimolar amount of 6FDA powder to the diamine solution in small portions over 30 minutes. A slight increase in temperature may be observed.

-

Rinse the weighing container with additional DMAc to ensure all the dianhydride is transferred to the reaction vessel. Adjust the solvent amount to achieve a final solid content of 15-20 wt%.

-

Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The solution will become highly viscous as the poly(amic acid) forms.[11]

Step 2: Thermal Imidization (Film Casting)

-

Filter the viscous poly(amic acid) solution through a 0.5 µm filter to remove any particulate matter.[13]

-

Cast the filtered solution onto a clean, level glass substrate using a doctor blade or spin coater to achieve a uniform thickness.

-

Place the coated substrate in a vacuum or convection oven and cure using a staged heating program. A typical program is:

-

After the thermal treatment, allow the substrate to cool slowly to room temperature.

-

Immerse the glass substrate in deionized water. The polyimide film should peel off from the substrate.

-

Dry the free-standing film in a vacuum oven at 120 °C for 24 hours before characterization.[14]

Step 2 (Alternative): Chemical Imidization

-

To the poly(amic acid) solution from Step 1, add acetic anhydride as a dehydrating agent and pyridine as a catalyst.[11]

-

Stir the mixture at room temperature for 6-24 hours.[11][15]

-

Precipitate the resulting polyimide by pouring the reaction mixture into a non-solvent like methanol or ethanol.

-

Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven.[11]

Characterization Data

The properties of polyimides can be tailored by selecting different dianhydride co-monomers to polymerize with TFMB. The following tables summarize quantitative data for various TFMB-containing polyimides reported in the literature.

Table 2: Thermal Properties of TFMB-Based Polyimides

| Polyimide System | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (T₅%, °C) | Reference |

| TPPI50 (50% TFMB) | 402 | 563 | [1] |

| TPPI75 (75% TFMB) | 407 | 570 | [1] |

| 6FDA-TFMB | 304.5 (DSC) | 541 | [7] |

| FPI-7 (50% MABTFMB) | 370.6 | 522 | [16] |

| ODPA-TFMB | - | >518 | [2] |

Table 3: Mechanical Properties of TFMB-Based Polyimides

| Polyimide System | Tensile Strength (MPa) | Elongation at Break (%) | Elastic Modulus (GPa) | Reference |

| TPPI50 (50% TFMB) | 232.73 | 26.26 | 5.53 | [1] |

| 6FDA-TFMB | 105.3 | 6.8 | 12.3 | [2] |

| ODPA-TFMB | 75.7 | 16.1 | 4.9 | [2] |